molecular formula C14H29NO B14349420 N,N-Di(butan-2-yl)-3,3-dimethylbutanamide CAS No. 91424-71-4

N,N-Di(butan-2-yl)-3,3-dimethylbutanamide

Cat. No.: B14349420
CAS No.: 91424-71-4
M. Wt: 227.39 g/mol
InChI Key: MXUNJMIJDZLNEO-UHFFFAOYSA-N
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Description

N,N-Di(butan-2-yl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two butan-2-yl groups attached to the nitrogen atom and a 3,3-dimethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(butan-2-yl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with butan-2-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,3-dimethylbutanoyl chloride+butan-2-amineThis compound+HCl\text{3,3-dimethylbutanoyl chloride} + \text{butan-2-amine} \rightarrow \text{this compound} + \text{HCl} 3,3-dimethylbutanoyl chloride+butan-2-amine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Di(butan-2-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N-Di(butan-2-yl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Di(butan-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Di(butan-2-yl)benzene-1,4-diamine: An aromatic amine used as an antioxidant in industrial applications.

    N,N-Di(butan-2-yl)nitrous amide: A compound with similar structural features but different functional groups.

Uniqueness

N,N-Di(butan-2-yl)-3,3-dimethylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of butan-2-yl groups and a 3,3-dimethylbutanamide backbone makes it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

91424-71-4

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

N,N-di(butan-2-yl)-3,3-dimethylbutanamide

InChI

InChI=1S/C14H29NO/c1-8-11(3)15(12(4)9-2)13(16)10-14(5,6)7/h11-12H,8-10H2,1-7H3

InChI Key

MXUNJMIJDZLNEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)CC(C)(C)C

Origin of Product

United States

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